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molecular formula C6H11N3S B015482 5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS No. 39222-73-6

5-tert-Butyl-1,3,4-thiadiazol-2-amine

Cat. No. B015482
M. Wt: 157.24 g/mol
InChI Key: ICXDPEFCLDSXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04152329

Procedure details

A three-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser was charged with 449 g (4.4 moles) of pivalic acid and 1500 ml of dioxane. To the stirred solution there was added 364 g (4.0 moles) of thiosemicarbazide. The dropping funnel was charged with 765 g (5.0 moles) of phosphorus oxychloride which was added to the well stirred solution in the reaction vessel. The reaction mixture was stirred and heated at 95°-100°. When the evolution of hydrogen chloride was complete, the mixture was cooled and the liquid phase was removed by decantation. Sufficient hot water was added to dissolve the pot residue. With ice-bath cooling and agitation, there was slowly added 450 ml of 50% aqueous sodium hydroxide. The mixture was cooled to 20° and the product was collected on a vacuum filter. The filter cake was washed with water and dried. There was obtained 404 g (64.2%) of 2-amino-5-tert-butyl-1,3,4-thiadiazole, m.p. 187°-88°.
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
364 g
Type
reactant
Reaction Step Two
Quantity
765 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][NH:9][C:10]([NH2:12])=[S:11].P(Cl)(Cl)(Cl)=O.Cl>O1CCOCC1.O>[NH2:12][C:10]1[S:11][C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])=[N:8][N:9]=1

Inputs

Step One
Name
Quantity
449 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
364 g
Type
reactant
Smiles
NNC(=S)N
Step Three
Name
Quantity
765 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred solution in the reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-liter reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a power stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
was added to the well
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 95°-100°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the liquid phase was removed by decantation
ADDITION
Type
ADDITION
Details
Sufficient hot water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the pot residue
TEMPERATURE
Type
TEMPERATURE
Details
With ice-bath cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20°
CUSTOM
Type
CUSTOM
Details
the product was collected on a vacuum
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=NN1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 404 g
YIELD: PERCENTYIELD 64.2%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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